ethyl 2-[(3-hydroxybenzoyl)amino]acetate
Description
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate is a synthetic organic compound featuring an ethyl ester backbone, an amide linkage, and a 3-hydroxybenzoyl substituent. This compound is structurally related to pharmacologically active molecules, such as topoisomerase inhibitors and benzothiazole derivatives, which often exhibit anticancer or antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-[(3-hydroxybenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYCLHRZCLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-hydroxybenzoyl)amino]acetate typically involves the reaction of 3-hydroxybenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[(3-oxobenzoyl)amino]acetate.
Reduction: Formation of ethyl 2-[(3-hydroxybenzyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it suitable for creating peptidomimetics and other derivatives that can be used in further chemical investigations.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The compound has also been evaluated for its ability to modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Medicine
This compound is being explored for its therapeutic properties:
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their activity. This mechanism is significant in drug development, particularly for diseases where enzyme activity needs to be regulated.
- Drug Development : The interactions facilitated by the hydroxybenzoyl group enhance binding affinity to biological targets, indicating potential uses in pharmacology and drug design.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at varying concentrations. This highlights its potential as a lead compound in antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory properties of this compound were evaluated using an animal model of induced inflammation. The results indicated a reduction in inflammatory markers and pain response when treated with this compound compared to control groups.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Ethyl Compound (50 mg/kg) | 45 |
| Ethyl Compound (100 mg/kg) | 70 |
Mechanism of Action
The mechanism of action of ethyl 2-[(3-hydroxybenzoyl)amino]acetate involves its interaction with various molecular targets and pathways. The hydroxybenzoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Substituent Position on the Benzoyl Group
The position of the hydroxy group on the benzoyl ring significantly alters physicochemical and biological properties:
- Ethyl 2-[(2-hydroxybenzylidene)amino]acetate (): The ortho-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the molecular conformation. This contrasts with the meta-hydroxy derivative, which may exhibit stronger intermolecular interactions, leading to higher melting points .
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., ethyl 2-phenylacetoacetate, ) are more lipophilic than methyl esters, affecting membrane permeability. For example, ethyl 2-[(3-hydroxybenzoyl)amino]acetate may exhibit slower hydrolysis rates in vivo compared to its methyl ester counterpart .
Amide Linkage Modifications
- Benzothiazole Derivatives (): Ethyl 2-benzothiazolyl acetate derivatives show enhanced fluorescence and enzyme inhibition due to the benzothiazole ring’s electron-withdrawing effects. In contrast, the benzoyl-amino group in the target compound may favor hydrogen bonding with biological targets like kinases or topoisomerases .
- Indole-Containing Analogs (): Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate demonstrates the role of aromatic heterocycles in improving binding affinity.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Hypothesized based on analogs (e.g., ). †Calculated using XLogP3 ().
Biological Activity
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
This compound is characterized by its ester functional group and an acylated amino structure. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
| Reaction Type | Reaction Description | Products Formed |
|---|---|---|
| Oxidation | Hydroxy group oxidized to carbonyl group | Ethyl 2-[(3-oxobenzoyl)amino]acetate |
| Reduction | Carbonyl group reduced to hydroxyl group | Ethyl 2-[(3-hydroxybenzyl)amino]acetate |
| Substitution | Nucleophilic substitution with alkyl halides | Various substituted derivatives |
The biological activity of this compound is attributed to its interactions with specific molecular targets. The hydroxybenzoyl moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological receptors. Moreover, the amino group may form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its potential against strains such as Staphylococcus aureus and Escherichia coli, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is likely mediated through the inhibition of eicosanoid-generating enzymes, which play a critical role in inflammation .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains using a disc diffusion method. Results indicated a significant zone of inhibition for E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted the compound's diverse biological activities:
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways associated with disease processes, including certain kinases and phospholipases .
- Therapeutic Applications : Given its biological properties, this compound is being explored as a lead structure for developing new therapeutic agents targeting infections and inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
